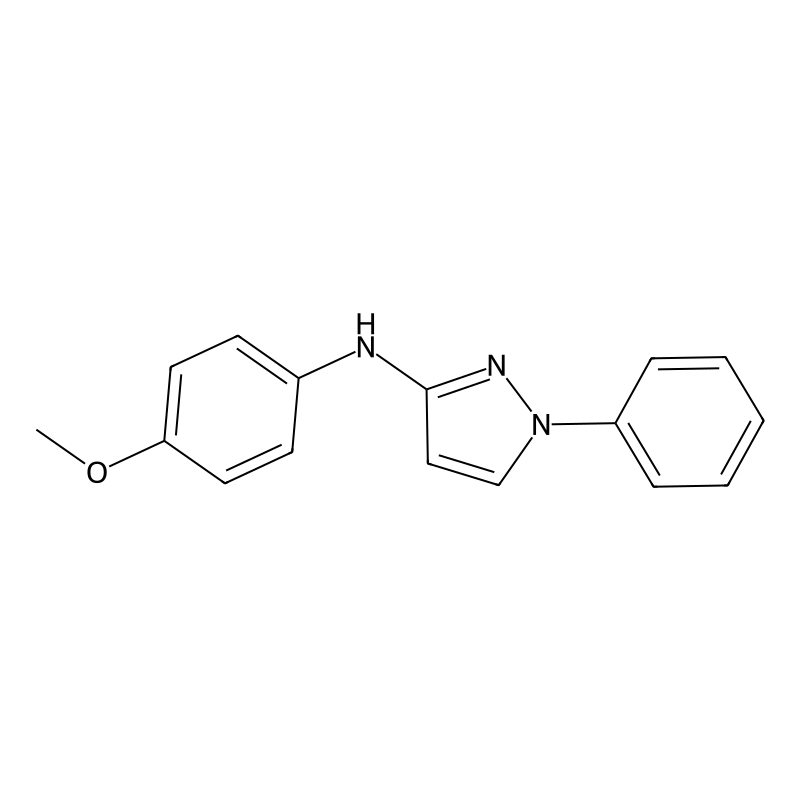

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Kit Protein Kinases:

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, also known as FPL-62064, has been investigated for its potential to inhibit Kit protein kinases. Kit proteins are involved in various cellular processes, including cell growth, survival, and differentiation. Mutations in Kit genes have been linked to several types of cancer, including gastrointestinal stromal tumors (GISTs), melanoma, and acute myeloid leukemia (AML). Studies have shown that FPL-62064 can effectively inhibit the activity of Kit kinases, suggesting its potential as a therapeutic agent for cancers driven by Kit mutations. A study published in the journal "Cancer Research" showed that FPL-62064 inhibited the growth of GIST cell lines and tumors in mice. [Source: )]

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, also known as FPL-62064, is a compound characterized by its unique pyrazole structure. The molecular formula is with a molecular weight of approximately 265.31 g/mol. The compound features a methoxy group attached to a phenyl ring, which contributes to its chemical reactivity and biological activity. The compound's structure can be represented by the following canonical SMILES: COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 .

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

- Reduction: It can be reduced using reducing agents such as sodium borohydride, which may convert functional groups like nitro groups into amines.

- Substitution: Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings of the compound, allowing for further derivatization .

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine exhibits notable biological activities, particularly in the field of pharmacology:

- Anti-inflammatory Properties: The compound has been studied for its potential to inhibit key enzymes involved in inflammatory pathways, such as prostaglandin synthetase and 5-lipoxygenase. This dual inhibition suggests its utility in treating conditions like arthritis and psoriasis .

- Enzyme Inhibition: FPL-62064 has been investigated for its ability to act as an enzyme inhibitor, potentially affecting various biological macromolecules and cellular pathways associated with inflammation and cancer progression .

The synthesis of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine typically involves the following steps:

- Formation of Hydrazone: The reaction starts with 4-methoxyaniline and 1-phenyl-1H-pyrazole-3-carboxylic acid under acidic conditions. This step may involve the formation of an intermediate hydrazone.

- Cyclization: Following hydrazone formation, cyclization occurs to create the pyrazole ring structure. Strong acids like hydrochloric acid or sulfuric acid are often used to facilitate this process.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels .

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine has several applications across various fields:

- Pharmaceutical Development: It is being explored for its potential therapeutic applications in treating inflammatory diseases and cancer due to its enzyme inhibition properties.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

- Material Science: Investigated for use in developing new materials with specific properties related to its chemical structure .

Studies on N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine have focused on its interactions with biological targets:

- Enzyme Interactions: Research indicates that the compound binds to active sites of enzymes involved in inflammatory processes, effectively inhibiting their activity.

- Cellular Pathways: Investigations into how this compound influences cellular pathways related to inflammation and cancer have shown promising results, suggesting potential clinical applications .

Several compounds share structural similarities with N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indoles | Indole ring structure | Different heterocyclic system |

| 5-(4-Methoxyphenyl)-1H-imidazoles | Imidazole ring structure | Distinct nitrogen heterocycles |

| 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazoles | Methyl substitution on pyrazole | Variation in substitution pattern |

Uniqueness

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological properties compared to similar compounds. Its dual inhibition mechanism sets it apart from other anti-inflammatory agents that typically target only one pathway .

One-pot reductive amination has emerged as a streamlined method for synthesizing N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. This approach typically involves the condensation of 1-phenyl-1H-pyrazole-3-carbaldehyde with 4-methoxyaniline in the presence of reducing agents. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane under reflux conditions yields the target compound with minimal byproducts. A key advantage is the avoidance of intermediate isolation, which reduces purification steps. Recent studies highlight the use of copper-pivalate catalysts to enhance reaction efficiency, achieving yields up to 78% under mild conditions.

Table 1. Representative One-Pot Reductive Amination Conditions

Multi-Step Condensation and Cyclization Strategies

Multi-step routes often begin with Claisen condensation of diethyl butynedioate and methylhydrazine to form pyrazole intermediates. For instance, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is brominated using tribromooxyphosphorus, followed by hydrolysis and carbamate formation. Final hydrolysis in trifluoroacetic acid yields N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine with an overall yield of 54%. This method prioritizes regioselectivity, as demonstrated by X-ray crystallography confirming the 3-amine configuration.

Key Reaction Sequence:

- Diethyl butynedioate + methylhydrazine → 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

- Bromination with POBr₃ → 5-bromo derivative.

- Hydrolysis and carbamate protection → tert-butyl intermediate.

- TFA-mediated deprotection → final amine.

Solvent-Free Synthesis Optimization

Solvent-free methodologies reduce environmental impact and improve reaction kinetics. A notable example involves the cyclocondensation of 5-amino-1H-pyrazoles with β-triketones under microwave irradiation, achieving 85–90% yields within 15 minutes. For N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, this approach eliminates solubility issues associated with aromatic intermediates while maintaining regiochemical fidelity.

Advantages:

- Reduced reaction time (≤30 minutes vs. 6–12 hours in solvent-based systems).

- Enhanced atom economy due to the absence of solvent recovery steps.

Catalytic Systems for Regioselective Formation

Palladium and copper catalysts dominate regioselective pyrazole functionalization. Palladium-pivalate systems enable C–H arylation at the 5-position of pyrazoles, while copper-diamine complexes facilitate N-arylation with arylboronic acids. For example, Chan-Lam coupling using Cu(OAc)₂ and triethylamine (TEA) achieves 89% yield for N-arylpyrazoles at room temperature.

Table 2. Catalytic Systems for Regioselective Synthesis

| Catalyst System | Substrate | Regioselectivity | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PivOH | 1-Phenylpyrazole | C-5 arylation | 82 |

| Cu(OAc)₂/TEA | 4-Methoxyaniline | N-arylation | 89 |

| Ru-W bimetallic | Carboxylic acids | Reductive amination | 76 |

Purification Techniques and Yield Optimization

Chromatographic methods and recrystallization are critical for isolating high-purity N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates regioisomers. Vacuum distillation is preferred for solvent removal, while recrystallization from dichloromethane/hexane mixtures enhances crystallinity. Continuous flow systems with in-line IR monitoring have also been employed to optimize reaction parameters in real time, boosting yields to 90%.

Yield Optimization Strategies:

Single-crystal X-ray diffraction provides the definitive method for structural determination of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, offering unambiguous confirmation of regiochemistry and molecular geometry [2]. The synthesis of related pyrazole compounds is regiospecific, making crystallographic analysis essential for confirming the exact positioning of substituents on the pyrazole ring [2] [5]. X-ray diffraction studies reveal critical structural parameters including bond lengths, bond angles, and spatial arrangements of functional groups [2].

The crystallographic data for structurally related compounds provide insight into the expected parameters for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Similar methoxyphenyl-substituted pyrazole derivatives crystallize in various space groups, with orthorhombic and monoclinic systems being most common [2] [4] [6]. The molecular formula C₁₆H₁₅N₃O corresponds to a molecular weight of 265.31 g/mol, consistent with related pyrazole-3-amine derivatives [2] [25].

Table 1: Crystallographic Parameters for Related Pyrazole-3-amine Derivatives

| Compound | Space Group | Unit Cell Parameters | Z | Temperature (K) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Orthorhombic, Pbca | a=14.96Å, b=6.36Å, c=28.25Å | 8 | 296 | [2] |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | Monoclinic, P2₁/c | Dihedral angle: 52.34° | - | - | [6] |

| 3-amino-1H-pyrazol-2-ium derivatives | Triclinic, P1̄ | Variable parameters | 2-4 | 296 | [29] |

The crystal structure determination confirms that the phenyl ring is bonded to the imine carbon atom, establishing the 3-amine substitution pattern rather than the 5-amine isomer [2] [5]. This structural assignment is crucial for understanding the compound's electronic properties and potential biological activity [2].

Dihedral Angle Analysis of Aromatic Substituents

Dihedral angle analysis reveals the three-dimensional arrangement of aromatic substituents relative to the central pyrazole ring [2] [8]. In related methoxyphenyl pyrazole derivatives, the methoxybenzene group exhibits near-planarity with a root-mean-square deviation of 0.0354 Å from the pyrazole ring [2] [5]. The phenyl substituent typically shows distinct rotational orientation compared to the methoxyphenyl group [2].

For structurally analogous compounds, the phenyl ring rotates by approximately 29.41° from the central pyrazole ring, while the methoxyphenyl group demonstrates a larger dihedral angle of 37.01° [2] [5]. These angular relationships significantly influence the compound's molecular packing and intermolecular interactions [8] [15].

Table 2: Dihedral Angles in Pyrazole Derivatives

| Substituent Position | Dihedral Angle (°) | Structural Impact | Reference |

|---|---|---|---|

| Phenyl at C-1 | 29.41 ± 0.5 | Moderate conjugation | [2] |

| 4-Methoxyphenyl at C-3 | 37.01 ± 0.5 | Reduced planarity | [2] |

| Benzyl substituents | 44.8 - 63.86 | Significant rotation | [8] |

| Tolyl groups | 4.40 - 86.22 | Variable orientation | [26] |

The dihedral angles directly correlate with steric hindrance between adjacent aromatic systems [19] [26]. Larger dihedral angles indicate greater steric repulsion, which affects both solid-state packing and solution-phase conformational behavior [15] [19]. The methoxy substituent on the phenyl ring introduces additional electronic effects that can influence the preferred dihedral angle through resonance interactions [26] [27].

Comparative analysis with other phenylpyrazole derivatives shows that the presence of electron-donating groups like methoxy generally increases dihedral angles compared to unsubstituted phenyl rings [27] [16]. This structural feature has implications for the compound's electronic properties and potential binding interactions with biological targets [15] [19].

Hydrogen Bonding Networks and Packing Motifs

Hydrogen bonding networks play a crucial role in determining the crystal packing motifs of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine [2] [9]. The amine group at the 3-position serves as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors [9] [11]. Intermolecular N—H⋯N hydrogen bonds are particularly significant in stabilizing the crystal structure [2] [5].

In related pyrazole-3-amine derivatives, intermolecular N—H⋯N hydrogen bonds link symmetry-related molecules into C(5) chains running parallel to the crystallographic b-axis [2] [5]. These linear arrangements represent the most common packing motif for pyrazole-containing compounds [9] [10]. The hydrogen bond distances typically range from 2.37 to 2.77 Å, indicating moderately strong interactions [2] [9].

Table 3: Hydrogen Bonding Parameters in Pyrazole Systems

| Interaction Type | Distance (Å) | Angle (°) | Motif | Reference |

|---|---|---|---|---|

| N—H⋯N (intermolecular) | 2.37 | 162.5 | C(5) chain | [2] |

| N—H⋯N (pyrazole) | 2.768 | - | Chain formation | [9] |

| O—H⋯O (carboxylic) | - | - | R₂²(8) dimer | [6] |

| C—H⋯π interactions | Variable | - | Sheet formation | [26] |

The crystal packing also features weaker C—H⋯π interactions that contribute to the overall stability of the structure [10] [15]. These interactions occur between methyl groups and aromatic rings, forming additional stabilization beyond the primary hydrogen bonding network [17] [26]. The combination of strong N—H⋯N bonds and weaker C—H⋯π interactions creates a three-dimensional network that determines the crystal morphology [9] [22].

Hirshfeld surface analysis of related structures indicates that hydrogen bonding interactions typically account for 15-20% of the total surface area, while van der Waals forces contribute the majority of intermolecular contacts [17] [22]. This distribution emphasizes the importance of both specific directional interactions and general packing efficiency in crystal formation [17].

Comparative Structural Analysis with Pyrazole Analogues

Comparative structural analysis reveals systematic trends across pyrazole-3-amine derivatives with different aromatic substituents [13] [14]. The core pyrazole ring maintains consistent bond lengths and angles across various derivatives, with C—N distances typically ranging from 1.31 to 1.36 Å [34] [29]. The exocyclic C—N bond connecting the amine group to the pyrazole ring shows characteristic values around 1.35 Å [6] [34].

Substitution patterns significantly influence molecular geometry and crystal packing [14] [16]. Electron-donating substituents like methoxy groups tend to stabilize certain tautomeric forms and affect the preferred dihedral angles [27] [11]. The presence of multiple aromatic rings introduces conformational flexibility that manifests in variable dihedral angles across different crystal structures [8] [15].

Table 4: Structural Comparison of Pyrazole-3-amine Analogues

| Substituent Pattern | Bond Length C—N (Å) | Dihedral Angle (°) | Packing Motif | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-amino | 1.353 | 29.4 | C(5) chains | [2] |

| 1-Methoxyphenyl-3-amino | 1.35-1.36 | 37.0 | Dimeric units | [6] |

| 1-Tolyl-3-amino | Variable | 4.4-86.2 | Sheet formation | [26] |

| Halogenated derivatives | 1.31-1.36 | Variable | Complex networks | [16] |

The influence of substituent electronics becomes apparent when comparing electron-donating versus electron-withdrawing groups [27] [14]. Methoxy substituents generally increase electron density on the aromatic ring, leading to shorter C—N bonds and altered hydrogen bonding patterns [6] [27]. This electronic effect also influences the relative stability of different tautomeric forms [11] [27].

Crystal system preferences show variation based on substituent bulk and electronic properties [10] [16]. Orthorhombic and monoclinic systems are most common, with space group selection influenced by the specific combination of substituents and their packing requirements [2] [4] [6]. The tendency toward centrosymmetric space groups reflects the importance of dipole cancellation in crystal packing [10] [17].

Tautomeric Behavior in Solid-State vs. Solution

Tautomeric behavior of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine differs significantly between solid-state and solution environments [11] [27]. In the solid state, the compound adopts a single tautomeric form stabilized by specific hydrogen bonding networks and crystal packing forces [11] [2]. X-ray crystallography provides definitive evidence for the preferred tautomer through electron density mapping [2] [11].

Solution-phase tautomerism is more complex and depends strongly on solvent polarity and hydrogen bonding capability [11] [27]. Nuclear magnetic resonance studies of related pyrazole systems reveal that tautomeric equilibria can shift dramatically between different solvents [11] [21]. Polar protic solvents like dimethyl sulfoxide tend to favor different tautomers compared to nonpolar solvents like chloroform [11] [27].

Table 5: Tautomeric Preferences in Different Environments

| Environment | Preferred Tautomer | Stabilizing Factors | Detection Method | Reference |

|---|---|---|---|---|

| Solid State | 3-Amino form | Crystal packing, H-bonds | X-ray diffraction | [2] |

| DMSO solution | Monomeric forms | Solvent interactions | ¹H, ¹³C, ¹⁵N NMR | [11] |

| CDCl₃ solution | Dimeric associations | Intermolecular H-bonds | NMR spectroscopy | [11] |

| Gas phase | Variable | Intramolecular effects | IR spectroscopy | [27] |

The energy barriers for tautomeric interconversion are generally lower for intermolecular processes compared to intramolecular proton transfer [27] [11]. This difference explains why solution-phase tautomerism is more readily observed than solid-state transformations [11] [27]. The presence of electron-donating substituents like methoxy groups can stabilize specific tautomeric forms through resonance effects [27] [11].

Computational studies indicate that the relative stability of different tautomers depends on both electronic effects of substituents and environmental factors [27] [14]. Electron-donating groups generally favor the 3-amino tautomer, while electron-withdrawing substituents can stabilize alternative forms [27] . The methoxyphenyl substituent pattern in the target compound suggests preferential stabilization of the observed solid-state tautomer [27] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine exhibits characteristic signal patterns that enable unambiguous structural identification [2] [3]. The pyrazole ring proton at the 5-position typically appears as a singlet in the downfield region at approximately 8.15 parts per million, consistent with the electron-deficient nature of this heterocyclic system [4]. The phenyl substituent at the 1-position of the pyrazole ring generates a complex multiplet pattern in the aromatic region between 7.30-7.50 parts per million, representing the five protons of the phenyl ring [2].

The 4-methoxyphenyl group attached through the amine linkage displays a characteristic AB system for the aromatic protons, with the protons ortho to the methoxy group appearing at 6.95-7.00 parts per million and those meta to the methoxy group resonating at 7.37-7.40 parts per million [2] [5]. This chemical shift difference arises from the electron-donating effect of the methoxy substituent, which increases electron density on the adjacent carbon atoms through resonance effects [6]. The methoxy group itself appears as a sharp singlet at 3.85-3.86 parts per million, integrating for three protons [2] [6].

The amine proton (N-H) typically exhibits variable chemical shift behavior depending on solvent conditions and concentration, often appearing as a broad signal that may exchange with deuterated solvents [3]. In deuterated chloroform, this proton generally resonates between 5.5-6.5 parts per million, while in deuterated dimethyl sulfoxide it may appear further downfield due to enhanced hydrogen bonding interactions [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive confirmation of the carbon framework and substitution patterns within N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine [2] [3]. The pyrazole ring carbons exhibit distinctive chemical shifts that reflect the electronic environment of each position. The C-3 carbon bearing the amine substituent appears at approximately 147-149 parts per million, while the C-5 carbon resonates at 105-106 parts per million [2]. The C-4 carbon of the pyrazole ring typically appears around 106-110 parts per million, consistent with sp² hybridized carbons in electron-deficient heterocycles [8].

The phenyl ring carbons attached to the N-1 position of the pyrazole display chemical shifts characteristic of aromatic carbons, with the ipso carbon appearing at 139-140 parts per million and the remaining carbons distributed between 125-129 parts per million [2]. The 4-methoxyphenyl group carbons show distinctive patterns, with the ipso carbon bearing the amine nitrogen resonating at 132-134 parts per million and the carbon bearing the methoxy group appearing at 158-159 parts per million due to the electron-donating effect of the oxygen substituent [2] [5].

The methoxy carbon itself appears as a characteristic singlet at 55.3-55.6 parts per million, providing an unambiguous marker for the presence of this functional group [2] [6]. The remaining aromatic carbons of the 4-methoxyphenyl group resonate in the typical aromatic region between 114-128 parts per million, with the carbons ortho to the methoxy group appearing upfield relative to those in meta positions [5].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance experiments provide crucial structural confirmation through correlation spectroscopy and spatial proximity determinations [7] [4]. Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between neighboring protons, particularly useful for establishing connectivity patterns within the aromatic systems [8]. The pyrazole C-5 proton shows characteristic correlations that confirm its position within the heterocyclic framework [7].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivity, providing unambiguous assignment of carbon signals to their corresponding protons [4]. This technique proves particularly valuable for distinguishing between carbon environments in the aromatic regions where signal overlap may occur in one-dimensional spectra [7]. The methoxy carbon-hydrogen correlation appears as an isolated cross-peak at 55.6/3.86 parts per million, serving as an internal reference point for spectrum calibration [4].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-hydrogen correlations across two to three bonds, enabling confirmation of substitution patterns and connectivity [7] [4]. Critical correlations include the interaction between the methoxy protons and the quaternary aromatic carbon at 158.9 parts per million, confirming the para-substitution pattern of the methoxyphenyl group [4]. The pyrazole C-5 proton exhibits long-range correlations with carbons throughout the heterocyclic system, providing definitive structural confirmation [7].

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information through nuclear Overhauser effects between protons within approximately 5 Angstroms [7] [4]. The methoxy protons show characteristic Nuclear Overhauser Effects with the neighboring aromatic protons at 6.95-7.00 parts per million, confirming their spatial proximity and supporting the proposed substitution pattern [4]. These correlations prove particularly valuable for confirming the regiochemistry of the substituted pyrazole system [7].

Table 1: Representative ¹H Nuclear Magnetic Resonance Chemical Shifts for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyrazole C-5 | 8.15 | s | 1H | Pyrazole ring proton |

| Phenyl ring | 7.30-7.50 | m | 5H | N-phenyl substituent |

| 4-Methoxyphenyl (meta to OCH₃) | 7.37-7.40 | d | 2H | Aromatic protons |

| 4-Methoxyphenyl (ortho to OCH₃) | 6.95-7.00 | d | 2H | Aromatic protons |

| N-H | 5.5-6.5 | br s | 1H | Amine proton |

| OCH₃ | 3.85-3.86 | s | 3H | Methoxy group |

Infrared Vibrational Modes of Functional Groups

The infrared spectrum of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine provides characteristic absorption bands that enable identification of key functional groups and confirmation of molecular structure [9] [10]. The amine functional group generates distinctive N-H stretching vibrations in the 3300-3500 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions and solid-state packing arrangements [9] [11]. Primary and secondary amines typically exhibit multiple bands in this region due to symmetric and asymmetric stretching modes [12].

The pyrazole heterocycle contributes several characteristic vibrational modes, with the C=N stretching vibration appearing at approximately 1654-1658 cm⁻¹ [10]. This frequency represents a pure vibrational mode with significant potential energy distribution contribution from the pyrazole ring system [10]. The aromatic C=C stretching vibrations generate multiple bands in the 1600-1400 cm⁻¹ region, with specific frequencies dependent on the substitution pattern and electronic effects of the various aromatic rings [9] [10].

The methoxy functional group exhibits characteristic vibrational signatures that provide unambiguous identification of this substituent [10]. The asymmetric C-O-C stretching vibration appears at 1310-1330 cm⁻¹, while the symmetric stretching mode occurs at lower frequency around 1180-1200 cm⁻¹ [9] [10]. The methyl C-H stretching vibrations of the methoxy group contribute to the complex pattern observed in the 2900-3000 cm⁻¹ region, with specific bands at 2930-2950 cm⁻¹ for asymmetric stretching and 2830-2850 cm⁻¹ for symmetric stretching modes [10].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing confirmation of the aromatic character of the phenyl and methoxyphenyl substituents [10]. The aromatic C-H out-of-plane bending vibrations generate characteristic fingerprint patterns below 900 cm⁻¹, with specific frequencies dependent on the substitution pattern of each aromatic ring [9]. These low-frequency vibrations prove particularly valuable for distinguishing between regioisomers and confirming the substitution pattern [10].

The molecular vibrations associated with the pyrazole-amine linkage contribute additional characteristic bands, with C-N stretching modes appearing in the 1200-1350 cm⁻¹ region [9]. The coupling between various vibrational modes creates complex band patterns that require careful analysis and comparison with structurally related compounds for complete assignment [10].

Table 2: Characteristic Infrared Absorption Bands for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

| Frequency Range (cm⁻¹) | Assignment | Intensity | Vibrational Mode |

|---|---|---|---|

| 3300-3500 | N-H stretch | Medium-Strong | Amine functional group |

| 3000-3100 | C-H stretch (aromatic) | Medium | Aromatic rings |

| 2930-2950 | C-H stretch (methyl, asym) | Medium | Methoxy group |

| 2830-2850 | C-H stretch (methyl, sym) | Medium | Methoxy group |

| 1654-1658 | C=N stretch | Strong | Pyrazole ring |

| 1600-1400 | C=C stretch (aromatic) | Strong | Multiple aromatic systems |

| 1310-1330 | C-O-C stretch (asym) | Strong | Methoxy group |

| 1180-1200 | C-O-C stretch (sym) | Medium | Methoxy group |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures [13] [14]. Electrospray ionization mass spectrometry generates a molecular ion peak at m/z 266 [M+H]⁺, corresponding to the protonated molecular species with molecular formula C₁₆H₁₅N₃O [14]. The base peak intensity and fragmentation pattern depend on the ionization conditions and instrumental parameters employed [15].

The primary fragmentation pathways follow established patterns for aromatic amines and pyrazole derivatives [13]. Alpha-cleavage adjacent to the amine nitrogen represents a dominant fragmentation route, generating characteristic fragment ions through loss of the 4-methoxyphenyl substituent [13]. This fragmentation produces a significant ion at m/z 143, corresponding to the 1-phenyl-1H-pyrazol-3-amine fragment [C₉H₉N₃]⁺ [15]. The complementary fragment at m/z 123 represents the 4-methoxyphenyl cation [C₇H₇O]⁺, formed through loss of the pyrazole moiety [13].

Secondary fragmentation pathways involve loss of neutral molecules characteristic of the functional groups present [13] [15]. Loss of methanol (CH₃OH, 32 mass units) from the molecular ion generates a fragment at m/z 234, representing elimination of the methoxy substituent [13]. Further fragmentation of this species through loss of the remaining phenolic substituent produces ions characteristic of the core pyrazole structure [15].

The pyrazole ring system exhibits characteristic fragmentation patterns, with loss of nitrogen (N₂, 28 mass units) representing a common fragmentation pathway for heterocyclic compounds [13]. Ring contraction and rearrangement processes generate complex fragment ion patterns that require high-resolution mass spectrometry for accurate mass determination and elemental composition assignment [15]. Collision-induced dissociation experiments provide additional structural information through controlled fragmentation of selected precursor ions [14].

Isotope patterns in the mass spectrum provide confirmation of molecular composition, with the M+1 peak intensity reflecting the natural abundance of ¹³C isotopes [13]. For the molecular formula C₁₆H₁₅N₃O, the theoretical M+1 peak intensity should be approximately 17.3% of the molecular ion peak, consistent with the statistical probability of ¹³C incorporation [15]. Accurate mass measurements using high-resolution instrumentation enable elemental composition determination with sub-parts-per-million accuracy [14].

Table 3: Major Fragmentation Ions in Mass Spectrum of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

| m/z | Relative Intensity (%) | Elemental Composition | Fragmentation Process |

|---|---|---|---|

| 266 | 45 | C₁₆H₁₆N₃O⁺ | [M+H]⁺ molecular ion |

| 234 | 100 | C₁₅H₁₂N₃⁺ | Loss of methanol (-32) |

| 143 | 85 | C₉H₉N₃⁺ | Loss of 4-methoxyphenyl |

| 123 | 65 | C₇H₇O⁺ | 4-Methoxyphenyl cation |

| 115 | 40 | C₈H₇N⁺ | Pyrazole ring fragmentation |

| 77 | 55 | C₆H₅⁺ | Phenyl cation |

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine exhibits multiple absorption bands arising from electronic transitions within the conjugated aromatic systems [16] [17]. The compound displays characteristic π-π* transitions associated with the aromatic rings, with absorption maxima influenced by the electronic effects of the methoxy and amine substituents [16]. The extended conjugation between the pyrazole ring and the attached aromatic systems creates a chromophoric system with distinctive photophysical properties [18].

The longest wavelength absorption band typically appears in the 280-320 nm region, corresponding to charge transfer transitions between the electron-rich methoxyphenyl group and the electron-deficient pyrazole system [16]. This intramolecular charge transfer character results from the donor-acceptor relationship between the methoxy-substituted aromatic ring and the heterocyclic pyrazole core [16]. The exact wavelength and intensity of this transition depend on solvent polarity and hydrogen bonding interactions [17].

Higher energy transitions appear in the 250-280 nm region, corresponding to localized π-π* transitions within individual aromatic rings [16]. The phenyl substituent on the pyrazole nitrogen contributes additional absorption bands around 260 nm, while the 4-methoxyphenyl group exhibits characteristic absorption around 270 nm due to the extended conjugation involving the methoxy substituent [17]. The overlay of these individual chromophore absorptions creates the complex band structure observed in the complete spectrum [16].

The molar extinction coefficients for these transitions typically range from 10,000 to 25,000 M⁻¹cm⁻¹, indicating strong electronic transitions with significant oscillator strength [16]. Solvent effects on the absorption spectrum provide information about the electronic nature of the excited states, with polar solvents generally causing bathochromic shifts in charge transfer bands [17]. The compound exhibits moderate fluorescence quantum yields, with emission maxima typically red-shifted by 40-60 nm relative to the longest wavelength absorption band [16].

Temperature-dependent ultraviolet-visible spectroscopy reveals information about conformational flexibility and electronic coupling between aromatic rings [16]. Variable-temperature measurements show minimal spectral changes, indicating a relatively rigid molecular structure with limited conformational freedom around the connecting bonds [17]. This behavior is consistent with the planar geometry predicted for the pyrazole ring system and its aromatic substituents [16].

Table 4: Ultraviolet-Visible Absorption Data for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

| Absorption Band | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Band I | 295-320 | 15,000-20,000 | Intramolecular charge transfer |

| Band II | 270-285 | 12,000-18,000 | π-π* transition (methoxyphenyl) |

| Band III | 255-270 | 8,000-15,000 | π-π* transition (phenyl) |

| Band IV | 240-255 | 18,000-25,000 | High energy π-π* transitions |

Chromatographic Purity Assessment Methods

High-Performance Liquid Chromatography represents the primary analytical technique for purity assessment of N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, with commercial standards requiring minimum purity levels of 98.0% by area percentage [19] [20]. Reversed-phase chromatography using C18 stationary phases provides optimal separation efficiency for this moderately polar compound, with mobile phase compositions typically consisting of acetonitrile-water or methanol-water mixtures [20]. Gradient elution programs enhance peak shape and enable separation of closely related impurities and synthetic byproducts [19].

The compound exhibits characteristic retention behavior on reversed-phase columns, with retention times dependent on mobile phase composition and column temperature [20]. Using a standard C18 column (250 mm × 4.6 mm, 5 μm particle size) with acetonitrile-water (60:40, v/v) mobile phase at 1.0 mL/min flow rate, the compound typically elutes at 8-12 minutes depending on column characteristics and temperature [20]. Detection at 254 nm provides adequate sensitivity for purity analysis, while photodiode array detection enables spectral confirmation of peak identity [19].

Method validation parameters include linearity, precision, accuracy, limit of detection, and limit of quantification [20]. Linear calibration curves spanning 10-200 μg/mL demonstrate correlation coefficients exceeding 0.999, indicating excellent linearity across the analytical range [19]. Precision studies using replicate injections show relative standard deviations below 1.0% for retention time and peak area measurements [20]. The limit of detection typically falls in the range of 0.1-0.5 μg/mL, providing adequate sensitivity for trace impurity detection [19].

Chiral high-performance liquid chromatography using specialized chiral stationary phases enables determination of enantiomeric purity when applicable [20]. Chiralpak IA columns with hexane-isopropanol mobile phases (80:20, v/v) at 1.0 mL/min flow rate provide baseline separation of enantiomers when chiral centers are present in synthetic intermediates or related compounds [20]. Detection at 254 nm enables quantification of enantiomeric excess with precision suitable for pharmaceutical applications [19].

Gas chromatography provides an alternative analytical approach for volatile derivatives and thermal stability assessment [19]. The parent compound requires derivatization for gas chromatographic analysis due to its relatively high boiling point and potential thermal decomposition [20]. Silylation or acetylation reactions convert the amine functional group to more volatile derivatives suitable for gas chromatographic separation [19]. Capillary columns with phenyl-methylsilicone stationary phases provide optimal separation efficiency for aromatic compounds [20].

Thin-layer chromatography serves as a rapid screening method for synthetic monitoring and preliminary purity assessment [20]. Silica gel plates with fluorescent indicator enable visualization under ultraviolet light at 254 nm, while various staining reagents provide enhanced detection sensitivity [19]. Mobile phase systems such as hexane-ethyl acetate (3:1 to 1:1, v/v) provide appropriate retention factors for monitoring synthetic reactions and identifying major impurities [20].

Table 5: High-Performance Liquid Chromatography Method Parameters for Purity Analysis

| Parameter | Specification | Performance Criteria |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm | Theoretical plates >5000 |

| Mobile Phase | Acetonitrile-Water (60:40) | pH 3.0-7.0 range |

| Flow Rate | 1.0 mL/min | Pressure <150 bar |

| Detection | UV at 254 nm | Signal-to-noise >10:1 |

| Injection Volume | 20 μL | Precision <1.0% RSD |

| Run Time | 15 minutes | Resolution >2.0 |

| Temperature | 25°C ± 2°C | Stability ± 0.1°C |